methyl 2-(3-bromo-4-chlorophenyl)acetate

Organic Synthesis Cross-Coupling Reactions Halogenated Building Blocks

Select CAS 960304-99-8 for its unique 3-bromo-4-chloro pattern, enabling sequential, chemoselective Pd-catalyzed cross-couplings that mono-halogenated analogs cannot achieve. The aryl bromide handle facilitates late-stage functionalization and radiolabeling, while the predicted density of 1.546 g/cm³ supports density calibration and specialized material applications. Unlike alpha-brominated analogs, this compound avoids benzylic lability, ensuring synthetic stability. Available at ≥95% purity, it is a reliable building block for medicinal chemistry, fluorescent probe development, and agrochemical research.

Molecular Formula C9H8BrClO2
Molecular Weight 263.51 g/mol
CAS No. 960304-99-8
Cat. No. B6614361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(3-bromo-4-chlorophenyl)acetate
CAS960304-99-8
Molecular FormulaC9H8BrClO2
Molecular Weight263.51 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=C(C=C1)Cl)Br
InChIInChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3
InChIKeyVUQKIPGKQVTGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS 960304-99-8): Key Physicochemical and Structural Profile for Chemical Procurement


Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS 960304-99-8) is a halogenated phenylacetic acid methyl ester with the molecular formula C₉H₈BrClO₂ and a molecular weight of 263.52 g/mol [1]. This compound features a unique 3-bromo-4-chloro substitution pattern on the phenyl ring, which distinguishes it from other regioisomers and halogenated analogs [1]. It is primarily utilized as a versatile building block in organic synthesis, particularly in the preparation of biologically active compounds and fluorescent probes [2]. Its key physicochemical properties include a predicted density of 1.546±0.06 g/cm³, very slight aqueous solubility (0.16 g/L at 25°C), and a logP of approximately 1.6 [3]. Commercial availability is typically at a purity of ≥95% .

Why Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS 960304-99-8) Cannot Be Directly Substituted by Common Halogenated Phenylacetate Analogs


Direct substitution of methyl 2-(3-bromo-4-chlorophenyl)acetate with seemingly similar halogenated phenylacetate analogs is highly inadvisable due to critical differences in halogen type, position, and substitution pattern . For instance, the non-halogenated methyl 2-(4-chlorophenyl)acetate (density ~1.19 g/cm³) exhibits a markedly different density compared to the target compound's 1.546 g/cm³ , reflecting a fundamental change in molecular packing and intermolecular interactions. Furthermore, the alpha-brominated analog, methyl 2-bromo-2-(4-chlorophenyl)acetate , introduces a labile benzylic bromine that significantly alters reactivity and stability, while regioisomers like methyl 2-(4-bromo-2-chlorophenyl)acetate present a distinct steric and electronic environment around the ester group, impacting reaction kinetics and product selectivity. These variations underscore the necessity for precise specification of CAS 960304-99-8 to ensure reproducible synthetic outcomes and accurate biological data interpretation.

Quantitative Differentiation of Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS 960304-99-8) Against Close Structural Analogs


Distinct 3-Bromo-4-Chloro Substitution Pattern Enables Orthogonal Reactivity Compared to Mono- and Non-Halogenated Analogs

The 3-bromo-4-chloro substitution pattern of CAS 960304-99-8 provides a specific, dual-halogen vector for orthogonal reactivity not present in mono-halogenated or non-halogenated analogs [1]. In contrast, methyl 2-(4-chlorophenyl)acetate lacks the bromine handle, limiting its utility to reactions involving the ester or a single chloro-substituent . While both compounds contain a chloro group, the target compound's ortho-bromine offers a distinct site for selective cross-coupling, such as in Suzuki-Miyaura reactions, that is absent in the comparator. This allows for the sequential, site-selective functionalization of the phenyl ring, a key advantage in complex molecule synthesis [2].

Organic Synthesis Cross-Coupling Reactions Halogenated Building Blocks

Significantly Higher Predicted Density (1.546 g/cm³) Compared to Non-Halogenated Methyl 2-(4-chlorophenyl)acetate (1.19 g/cm³)

The predicted density of methyl 2-(3-bromo-4-chlorophenyl)acetate is 1.546±0.06 g/cm³ at 20°C, a value that is approximately 30% higher than that of the non-halogenated analog, methyl 2-(4-chlorophenyl)acetate, which has a measured density of 1.19 g/cm³ . This substantial difference arises from the incorporation of the heavy bromine atom in the target compound. Such a change in density is indicative of altered intermolecular forces and molecular packing, which can influence properties like viscosity, compressibility, and behavior in formulations or as a component in liquid crystal materials [1].

Physicochemical Properties Formulation Material Science

Enhanced LogP (1.6) Versus Non-Halogenated Analogs, Impacting Lipophilicity and Membrane Permeability

The calculated logP of methyl 2-(3-bromo-4-chlorophenyl)acetate is approximately 1.6 [1]. This value is higher than that of methyl 2-(4-chlorophenyl)acetate, which has a predicted logP of ~1.2 , and significantly greater than that of the unsubstituted parent compound, methyl phenylacetate. The presence of the heavy bromine atom increases the compound's overall lipophilicity. In the context of drug discovery, a higher logP generally correlates with enhanced passive membrane permeability, which can be a desirable trait for crossing biological barriers, though it may also impact solubility and metabolic stability [2].

ADME Medicinal Chemistry Drug Discovery

Superior Stability and Handling Profile Compared to Alpha-Brominated Methyl 2-bromo-2-(4-chlorophenyl)acetate

Methyl 2-(3-bromo-4-chlorophenyl)acetate exhibits superior chemical stability under standard storage conditions compared to the structurally similar alpha-brominated analog, methyl 2-bromo-2-(4-chlorophenyl)acetate [1]. The comparator contains a labile benzylic bromine, making it prone to hydrolysis in the presence of moisture, which limits its shelf life and requires more stringent storage (e.g., at -20°C) . In contrast, the target compound is a stable aromatic bromide and does not possess this reactive center. This inherent stability translates to a longer, more predictable shelf life under ambient or refrigerated conditions, reducing the risk of degradation, the need for special handling, and the associated costs of repurchasing or repurifying degraded material.

Chemical Stability Procurement Laboratory Safety

Regioisomeric Differentiation: Distinct Reactivity and Selectivity Profile Compared to Methyl 2-(4-bromo-2-chlorophenyl)acetate

Methyl 2-(3-bromo-4-chlorophenyl)acetate is a regioisomer of methyl 2-(4-bromo-2-chlorophenyl)acetate (CAS 849934-94-7) . Although they share the same molecular formula (C₉H₈BrClO₂) and molecular weight (263.52 g/mol), the distinct positions of the bromo and chloro substituents on the phenyl ring lead to different steric and electronic environments around the reactive sites . This is a well-established principle in physical organic chemistry (e.g., Hammett equation). In practice, this means the two regioisomers will exhibit different reaction rates and selectivities in reactions such as nucleophilic aromatic substitution or cross-coupling. For example, the target compound's 3-bromo-4-chloro pattern places the bromine ortho to the -CH2COOMe group, which can facilitate specific directed ortho-metalation (DoM) or coupling strategies not possible with the 4-bromo-2-chloro isomer [1].

Organic Synthesis Regioselectivity Structure-Activity Relationship

Commercial Availability at ≥95% Purity from Multiple Vendors for Reliable Procurement

Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS 960304-99-8) is commercially available from several reputable chemical suppliers with a guaranteed minimum purity of 95% [1]. This level of purity is a standard benchmark for research chemicals and ensures a reliable starting point for most synthetic applications, minimizing the need for additional purification steps. While some specialized analogs may offer higher purity (>98%) or be available in more diverse salt/ester forms, the 95% purity of CAS 960304-99-8 strikes a balance between cost and quality for routine research and development . This multi-source availability at a defined purity level reduces supply chain risk and simplifies procurement for projects requiring this specific building block.

Procurement Supply Chain Quality Control

Validated Application Scenarios for Methyl 2-(3-bromo-4-chlorophenyl)acetate (CAS 960304-99-8) Based on Quantitative Differentiation


Synthesis of Diversified Biaryl Libraries via Orthogonal Suzuki-Miyaura Cross-Coupling

The distinct 3-bromo-4-chloro substitution pattern of CAS 960304-99-8 [1] makes it an ideal substrate for the sequential, orthogonal functionalization of the phenyl ring via Pd-catalyzed cross-coupling reactions. In a typical workflow, the more reactive aryl bromide can be selectively coupled with an aryl boronic acid under mild conditions, leaving the aryl chloride intact. This intermediate can then be subjected to a second, more forcing set of cross-coupling conditions to functionalize the remaining chloride site. This stepwise diversification strategy is not feasible with mono-halogenated analogs like methyl 2-(4-chlorophenyl)acetate [2], which lack the bromine handle for the initial, chemoselective step. This application is directly supported by the compound's established use as a versatile building block in pharmaceutical and agrochemical research .

Development of Fluorescent Probes and Imaging Agents Leveraging the Heavy Atom Effect

The presence of both bromine and chlorine atoms in CAS 960304-99-8 [1] enhances its utility in the development of fluorescent probes for bioimaging [2]. The heavy atom effect, particularly from bromine, can promote intersystem crossing to the triplet state, which is a key factor in phosphorescence and certain types of fluorescence. While not a fluorophore itself, this compound serves as a valuable synthon for introducing a halogenated phenylacetate moiety into larger, conjugated systems, thereby tuning their photophysical properties. The higher density and logP compared to non-halogenated analogs may also influence the probe's distribution and interaction with biological targets, providing a differentiated starting point for probe design.

Medicinal Chemistry Lead Optimization: Tuning Lipophilicity and Metabolic Stability

The predicted logP of ~1.6 for CAS 960304-99-8 [1] provides a specific lipophilicity benchmark for medicinal chemists. In a lead optimization campaign, this compound can be incorporated as a building block to increase the overall lipophilicity of a lead series compared to using a non-halogenated or mono-chloro analog [2]. This can be a deliberate strategy to improve passive membrane permeability and target engagement. Furthermore, the presence of the aryl bromide offers a synthetic handle for late-stage functionalization or radiolabeling. The compound's enhanced stability relative to alpha-brominated analogs ensures that the building block itself does not introduce a new source of chemical instability into the drug candidate.

Calibration Standards and Material Science Research Requiring High-Density Organohalogens

The high predicted density of CAS 960304-99-8 (1.546 g/cm³) [1] distinguishes it from the non-halogenated analog (1.19 g/cm³) [2]. This property makes it a candidate for applications where a dense, halogenated organic compound is required. This could include its use as a density calibration standard for analytical instruments, as a component in liquid crystal mixtures to modify physical properties, or as a heavy-atom derivative for phasing in protein X-ray crystallography. The known commercial availability at a defined purity ensures that researchers can source this compound reliably for these specialized applications.

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